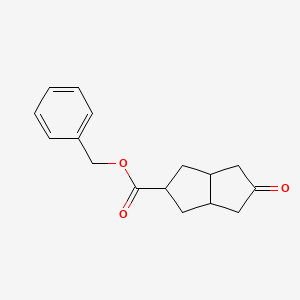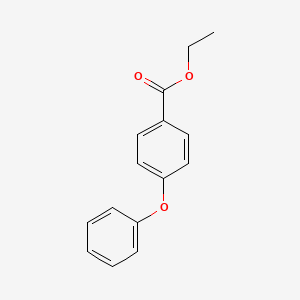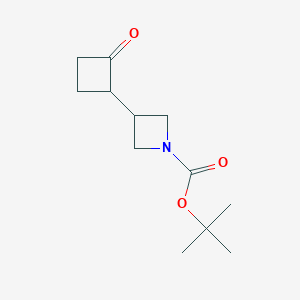
tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate” is a chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C10H17NO3 and it has a molecular weight of 199.25 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CC=O)=O)C . The InChI representation is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 .
Aplicaciones Científicas De Investigación
Spirocycle Synthesis
tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate: serves as a valuable building block for synthesizing spirocycles. Researchers, inspired by the work of the Carreira lab, have reported its ability to undergo [3+2] cycloadditions with dipolarophiles. These reactions lead to the formation of small-ring spirocycles, which find applications in drug discovery, materials science, and natural product synthesis .
Computational Chemistry
Theoretical chemists employ computational methods to study the electronic structure, reactivity, and energetics of this compound. Density functional theory (DFT) calculations provide insights into its stability, reaction pathways, and potential intermediates. Such studies aid in predicting its behavior in various environments.
Propiedades
IUPAC Name |
tert-butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWFHNQBVDSXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


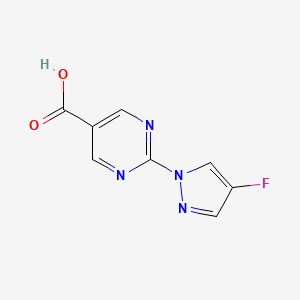
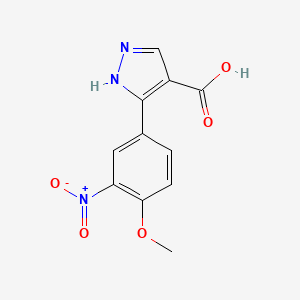
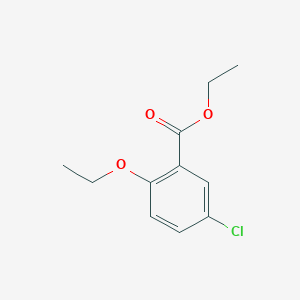



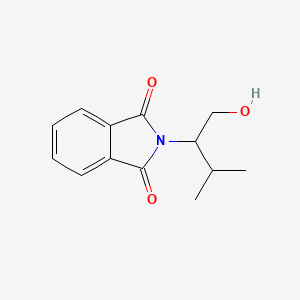
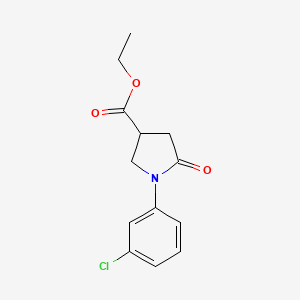
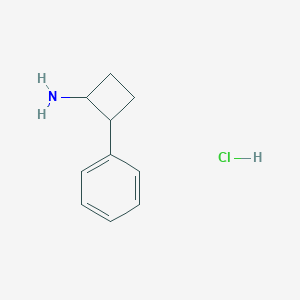
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
